2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It seems to be related to “(4-Bromo-5-chlorothiophen-2-yl)boronic acid”, which has a CAS Number of 1150114-72-9 . This compound is a solid and should be stored in a dark place, under -20°C .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a practical industrial process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, has been described . The process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Molecular Structure Analysis
The molecular structure of the related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” has the following properties: Molecular Weight: 241.3, InChI Code: 1S/C4H3BBrClO2S/c6-2-1-3 (5 (8)9)10-4 (2)7/h1,8-9H, and InChI key: KQCBZQPAPDRGEM-UHFFFAOYSA-N .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported in the literature . This reaction involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” is a solid and should be stored in a dark place, under -20°C .
Scientific Research Applications
-
Organic Synthesis Organoboronic acids and their esters are used as reagents and catalysts in organic synthesis . They are particularly important in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This is a fundamental process in the synthesis of many organic compounds .
-
Chemical Biology These compounds can act as probes and sensors in chemical biology . They can be used to study biological processes and interactions .
-
Cancer Treatments Organoboronic acids/esters have emerged as effective drug and prodrug candidates in cancer treatments . They are known as potent enzyme inhibitors, cancer therapy capture agents, and can mimic certain types of antibodies to fight infections . They have been designed and developed into drugs, and this approach has emerged in the last 20 years . Five boronic acid drugs have been approved by the FDA and Health Canada, two of which are used to treat cancer, specifically multiple myeloma .
-
Synthesis of Borinic Acid Derivatives The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Borinic acids have applications in cross-coupling reactions , or as bioactive compounds , they have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
-
Organic Reactions Organoboronic acids and their esters are useful for synthetic organic reactions including asymmetric synthesis, combinatorial synthesis, and polymer synthesis . They also play a role in molecular recognition such as host-guest compounds, and neutron capture therapy in treatment of malignant melanoma and other conditions .
Safety And Hazards
properties
IUPAC Name |
2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFIJXYADDWMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700047 | |
Record name | 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
942070-02-2 | |
Record name | 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.